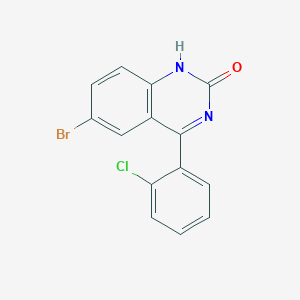
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a chemical compound with the molecular formula C14H8BrClN2. It has a molecular weight of 319.58 . This compound belongs to the class of organic compounds known as quinazolines, which are polycyclic aromatic compounds containing a benzene ring fused to a quinazoline .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring .科学的研究の応用
Anti-Cancer Activity
Quinazoline derivatives, including “6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol”, have been found to exhibit anti-cancer properties . They can inhibit the growth of cancer cells and have been tested against various cancer cell lines .
Anti-Inflammatory Activity
Quinazoline derivatives are also known for their anti-inflammatory properties . They can help reduce inflammation, which is beneficial in the treatment of diseases where inflammation plays a key role.
Anti-Bacterial Activity
These compounds have shown anti-bacterial properties . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibiotics.
Analgesic Activity
Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This makes them a potential candidate for the development of new pain relief medications.
Anti-Viral Activity
The anti-viral properties of quinazoline derivatives have been explored . They can inhibit the replication of viruses, which could make them useful in the treatment of viral infections.
Anti-Oxidant Activity
Quinazoline derivatives have demonstrated anti-oxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-Diabetic Activity
Research has indicated that quinazoline derivatives may have anti-diabetic properties . They could potentially be used in the treatment of diabetes by helping to regulate blood sugar levels.
作用機序
Target of Action
6-Bromo-4-(2-chlorophenyl)quinazolin-2-ol is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes . .
Mode of Action
Quinazoline derivatives are known to interact with various targets depending on their specific structures and functional groups
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways depending on their specific structures and functional groups . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
特性
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVHRACDDIDTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

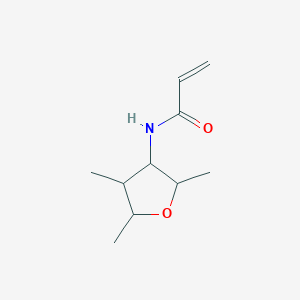


![1-[(3-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2884047.png)
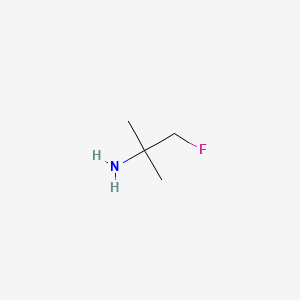
![2-{[1-(3-chloro-4-fluorophenyl)ethyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2884054.png)

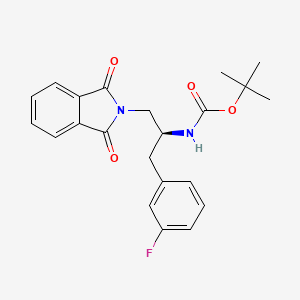


![(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2884061.png)
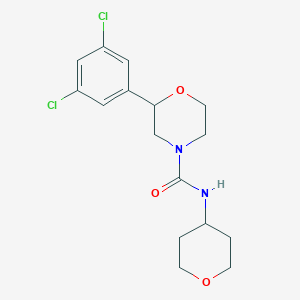
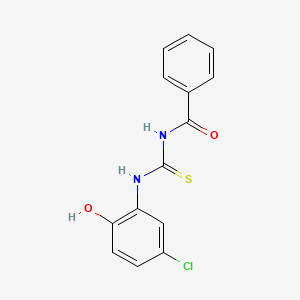
![6-ethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2884066.png)